molecular formula C14H12N2O B1613117 4-(4-Aminophenyl)isoindolin-1-one CAS No. 765948-62-7

4-(4-Aminophenyl)isoindolin-1-one

Cat. No. B1613117
CAS RN: 765948-62-7
M. Wt: 224.26 g/mol
InChI Key: SGVOZJFNWUICFJ-UHFFFAOYSA-N
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Description

“4-(4-Aminophenyl)isoindolin-1-one” is a chemical compound with the CAS number 765948-62-7 .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes “4-(4-Aminophenyl)isoindolin-1-one”, has been achieved through ultrasonic-assisted-synthesis . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

Molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors . These studies combined molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Chemical Reactions Analysis

Isoindolin-1-one derivatives have been studied for their inhibitory activities . The analog compounds exhibited a diverse range of inhibitory activities (pIC 50 5.27–9.20) in the biochemical assay .

Mechanism of Action

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Safety and Hazards

The safety data sheet for a similar compound, 2-[(1R*,4R*)-4-Aminocyclohexyl]isoindolin-1-one hydrochloride, provides some general safety measures that might be applicable . These include ventilating the area until material pick up is complete and wearing proper protective equipment .

Future Directions

Future research could focus on the development of selective inhibitors for isoforms of PI3K, as this could facilitate determining the functional difference between these two isoforms . Additionally, the synthesis of isoindolin-1-one derivatives could be further extended to access other motifs in a one-pot fashion .

properties

IUPAC Name

4-(4-aminophenyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-10-6-4-9(5-7-10)11-2-1-3-12-13(11)8-16-14(12)17/h1-7H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOZJFNWUICFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)N1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619879
Record name 4-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765948-62-7
Record name 4-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Example 1C (2 g, 9.43 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)aniline (2.5 g, 11.3 mmol), and Na2CO3 (2.2 g, 20.8 mmol) in DME (68 mL) and water (17 mL) was purged with nitrogen, treated with Pd(PPh3)4 (1 g, 0.9 mmol), and stirred at 90° C. for 19 hours. The reaction mixture was cooled to room temperature, concentrated to one-third its original volume, diluted with ethyl acetate (30 mL) and water (20 mL), and filtered. The filter cake was washed with water and ethyl acetate and dried to give 1.25 g of the desired product. MS (ESI(+)) m/e 225 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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